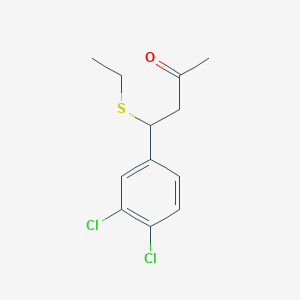
4-(3,4-Dichlorophenyl)-4-(ethylsulfanyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dichlorophenyl)-4-ethylsulfanyl-butan-2-one is an organic compound characterized by the presence of a dichlorophenyl group, an ethylsulfanyl group, and a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-4-ethylsulfanyl-butan-2-one typically involves the reaction of 3,4-dichlorophenylacetic acid with ethyl mercaptan under acidic conditions to form the corresponding thioether. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-4-ethylsulfanyl-butan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorophenyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-4-ethylsulfanyl-butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-4-ethylsulfanyl-butan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cellular signaling pathways or disrupt the function of key proteins involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dichlorophenyl)-2-butanone: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.
4-(3,4-Dichlorophenyl)-4-methylsulfanyl-butan-2-one: Contains a methylsulfanyl group instead of an ethylsulfanyl group, leading to variations in its biological activity and chemical behavior.
Uniqueness
4-(3,4-Dichlorophenyl)-4-ethylsulfanyl-butan-2-one is unique due to the presence of both the dichlorophenyl and ethylsulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
77921-31-4 |
|---|---|
Molecular Formula |
C12H14Cl2OS |
Molecular Weight |
277.2 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-4-ethylsulfanylbutan-2-one |
InChI |
InChI=1S/C12H14Cl2OS/c1-3-16-12(6-8(2)15)9-4-5-10(13)11(14)7-9/h4-5,7,12H,3,6H2,1-2H3 |
InChI Key |
DMHRMJNMIFTUTB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(CC(=O)C)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















